
1,4-Naphthalenedione, 2-iodo-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Naphthalenedione, 2-iodo-3-methyl- is an organic compound belonging to the naphthoquinone family This compound is characterized by the presence of an iodine atom and a methyl group attached to the naphthalenedione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2-iodo-3-methyl- typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 2-methyl-1,4-naphthoquinone using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or chloroform under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position.
Industrial Production Methods
Industrial production of 1,4-Naphthalenedione, 2-iodo-3-methyl- may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Naphthalenedione, 2-iodo-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can replace the iodine atom under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces hydroquinones.
Applications De Recherche Scientifique
1,4-Naphthalenedione, 2-iodo-3-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,4-Naphthalenedione, 2-iodo-3-methyl- involves its interaction with biological molecules. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. It may also inhibit specific enzymes by forming covalent bonds with active site residues, disrupting their normal function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Naphthalenedione, 2-hydroxy-3-methyl-: Known for its antimicrobial properties.
1,4-Naphthalenedione, 2-methoxy-: Used in the synthesis of various organic compounds.
1,4-Naphthalenedione, 2-hydroxy-3-(3-methyl-2-butenyl)-: Studied for its potential anticancer activity.
Uniqueness
1,4-Naphthalenedione, 2-iodo-3-methyl- is unique due to the presence of the iodine atom, which can be selectively replaced by other functional groups, making it a versatile intermediate in organic synthesis. Its specific redox properties also contribute to its distinct biological activities.
Propriétés
Numéro CAS |
109542-37-2 |
|---|---|
Formule moléculaire |
C11H7IO2 |
Poids moléculaire |
298.08 g/mol |
Nom IUPAC |
2-iodo-3-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C11H7IO2/c1-6-9(12)11(14)8-5-3-2-4-7(8)10(6)13/h2-5H,1H3 |
Clé InChI |
XISVUBYCUMALTM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)C2=CC=CC=C2C1=O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



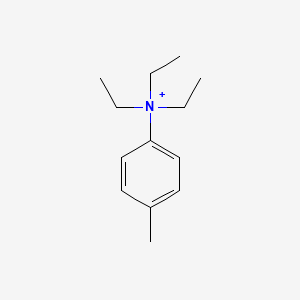

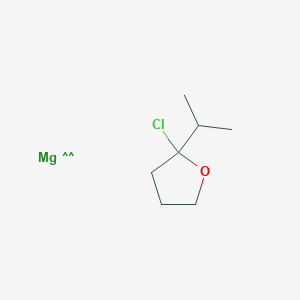
![Phosphonic acid, [2-oxo-2-(2-pyridinyl)ethyl]-, diethyl ester](/img/structure/B14336039.png)
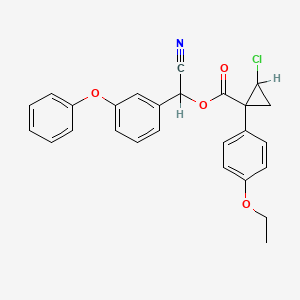
![Tert-butyl 2-[(4-chlorophenyl)methyl]-3,3-dimethylbutanoate](/img/structure/B14336049.png)
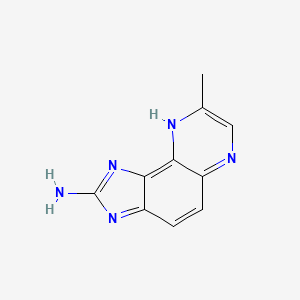
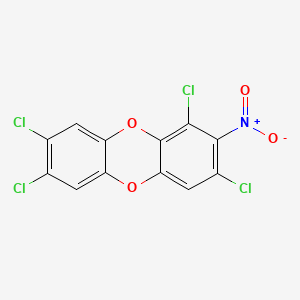
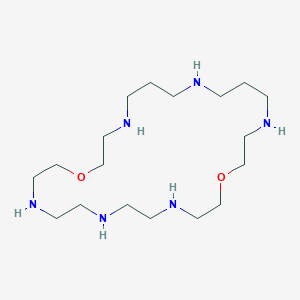
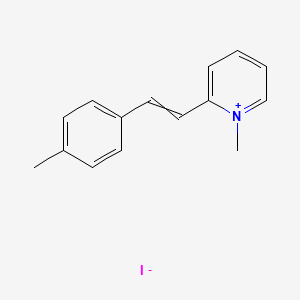
![Thiophene, 2,2'-[1,1'-biphenyl]-4,4'-diylbis-](/img/structure/B14336065.png)
![Trimethyl[1-(tributylstannyl)cyclopenta-2,4-dien-1-YL]silane](/img/structure/B14336073.png)

